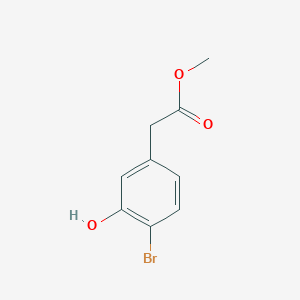

methyl 2-(4-bromo-3-hydroxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-bromo-3-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTFSBMFXFZCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936758-53-1 | |

| Record name | methyl 2-(4-bromo-3-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Total Synthesis Approaches

The total synthesis of methyl 2-(4-bromo-3-hydroxyphenyl)acetate can be approached through several routes, primarily involving the synthesis of a suitable precursor followed by functional group manipulations. A logical approach involves the preparation of the core phenylacetic acid structure, followed by esterification and regioselective functionalization of the aromatic ring.

Precursor Synthesis and Derivatization Routes

A key precursor for the synthesis of the target molecule is 2-(4-bromo-3-hydroxyphenyl)acetic acid. The synthesis of this precursor can be envisioned starting from simpler, commercially available materials such as 3-hydroxyphenylacetic acid or methyl 2-(3-hydroxyphenyl)acetate.

One plausible synthetic route begins with the regioselective bromination of 3-hydroxyphenylacetic acid. The hydroxyl group is an activating ortho-, para-director. Therefore, direct bromination would likely yield a mixture of products, including the desired 4-bromo isomer. To achieve selectivity, protecting group strategies may be employed.

Alternatively, a route starting from methyl 2-(3-hydroxyphenyl)acetate could be advantageous as the ester group is already in place. The synthesis of this precursor can be achieved through Fischer esterification of 3-hydroxyphenylacetic acid.

Table 1: Potential Precursors and Synthetic Intermediates

| Compound Name | Structure | Role in Synthesis |

| 3-Hydroxyphenylacetic acid | Starting material for precursor synthesis | |

| Methyl 2-(3-hydroxyphenyl)acetate | Key intermediate after esterification | |

| 2-(4-bromo-3-hydroxyphenyl)acetic acid | Direct precursor to the final product |

Esterification Reactions for Methyl Acetate (B1210297) Moiety Formation

The formation of the methyl acetate moiety is a crucial step in the synthesis. This is typically achieved through esterification of the corresponding carboxylic acid, 2-(4-bromo-3-hydroxyphenyl)acetic acid.

The most common method for this transformation is the Fischer esterification . This reaction involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

More advanced and milder esterification methods can also be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with methanol. Another approach is the reaction of the carboxylate salt with a methylating agent, such as methyl iodide.

Strategies for Aromatic Ring Functionalization (Bromination and Hydroxylation)

The introduction of the bromo and hydroxyl groups onto the phenylacetic acid backbone at the desired positions is a critical aspect of the synthesis. The relative positions of these substituents (bromo at C4 and hydroxyl at C3) dictate the synthetic strategy.

Bromination:

Regioselective bromination of a substituted phenol (B47542) is key. Starting with methyl 2-(3-hydroxyphenyl)acetate, the hydroxyl group directs electrophilic substitution to the ortho and para positions. Direct bromination with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would likely result in a mixture of isomers. To achieve the desired 4-bromo substitution, careful control of reaction conditions is necessary. The use of a milder brominating agent or a catalytic system can enhance regioselectivity. For instance, regioselective bromination of phenols has been achieved using KBr and ZnAl–BrO₃⁻–layered double hydroxides, which favors para-bromination. researchgate.netmdpi.com Another approach involves using N-bromosaccharin in the presence of a catalyst like Amberlyst-15. researchgate.net

Hydroxylation:

If starting from a brominated precursor such as methyl 2-(4-bromophenyl)acetate, a subsequent hydroxylation step would be required. This can be a challenging transformation. Nucleophilic aromatic substitution to introduce a hydroxyl group directly is generally difficult on an unactivated aromatic ring. More advanced methods, such as palladium-catalyzed C-O bond formation or conversion of the aryl bromide to an organoborane followed by oxidation, could be explored. However, a more common and practical approach is to introduce the hydroxyl group at an earlier stage of the synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. This involves the use of eco-friendly solvents, efficient catalytic systems, and energy-saving techniques.

Utilization of Eco-friendly Solvents and Catalytic Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For the bromination and esterification steps, the possibility of using greener solvents can be explored.

Eco-friendly Solvents: Recent research has focused on performing bromination reactions in greener solvents. For instance, the bromination of phenols has been successfully carried out in ethanol (B145695), a renewable and less toxic solvent. nih.gov Water is another highly desirable green solvent, and methods for bromination in aqueous media have been developed. nih.gov

Catalytic Systems: The use of catalysts is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.

Solid Acid Catalysts for Esterification: Instead of corrosive mineral acids like sulfuric acid, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or sulfated zirconia can be used for esterification. researchgate.net These catalysts are often reusable, non-corrosive, and easily separated from the reaction mixture.

Catalytic Bromination: The development of catalytic systems for regioselective bromination can reduce the environmental impact. For example, the use of layered double hydroxides or zeolite catalysts can promote selective bromination with high atom economy. researchgate.netmdpi.commdpi.com

Table 2: Green Chemistry Approaches in Synthesis

| Synthetic Step | Conventional Method | Green Alternative |

| Esterification | Sulfuric acid catalyst in methanol | Solid acid catalyst (e.g., Amberlyst-15) researchgate.net |

| Bromination | Bromine in chlorinated solvents | N-bromosaccharin with a solid catalyst researchgate.net, KBr/ZnAl–BrO₃⁻–LDHs researchgate.netmdpi.com, reaction in ethanol or water nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods.

Microwave-Assisted Esterification: The esterification of carboxylic acids can be efficiently carried out under microwave irradiation. This technique often reduces the reaction time from hours to minutes. For example, the synthesis of various esters has been achieved with high yields in short reaction times using microwave heating. mdpi.com

Microwave-Assisted Bromination: While less common, microwave assistance can also be applied to bromination reactions, potentially improving efficiency and selectivity. The rapid and uniform heating provided by microwaves can lead to better control over the reaction conditions.

The application of these microwave-assisted techniques to the synthesis of this compound could offer significant advantages in terms of energy efficiency and reaction time, aligning with the principles of green chemistry. mdpi.comnih.gov

Stereoselective Synthesis Considerations

Achieving stereoselectivity in the synthesis of chiral molecules like this compound, which possesses a stereocenter at the α-carbon, is a critical aspect of modern organic synthesis. While specific literature detailing the stereoselective synthesis of this exact compound is limited, general principles and methodologies applied to structurally similar α-aryl-α-hydroxy esters and phenylacetic acid derivatives can be considered.

One common approach to obtaining enantiomerically pure α-hydroxy acids and their esters is through enzymatic resolution . Hydrolases, such as lipases, are frequently employed to selectively hydrolyze a racemic ester, affording one enantiomer as the unreacted ester and the other as the carboxylic acid, which can then be separated. For instance, porcine liver esterase has been utilized in the desymmetrization of malonic esters to produce α-hydroxy half-esters. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Another strategy involves the asymmetric alkylation of a chiral precursor . For example, the asymmetric alkylation of (S)-mandelic acid has been explored for the synthesis of α-alkyl-α-hydroxyphenylacetic acids. researchgate.netresearchgate.net This method utilizes a chiral starting material to introduce the desired stereochemistry.

Asymmetric hydrogenation of a prochiral precursor, such as a corresponding α-keto ester, is a powerful technique. While not specifically documented for methyl 2-(4-bromo-3-hydroxyphenyl)glyoxylate, this method is widely used for the synthesis of chiral α-hydroxy esters with various chiral catalysts, often employing transition metals like rhodium or ruthenium with chiral ligands.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of a reaction. These are chiral molecules that are temporarily attached to the substrate, guide the stereoselective formation of the desired product, and are subsequently removed.

The following table summarizes potential stereoselective strategies applicable to the synthesis of this compound based on methodologies for analogous compounds.

| Methodology | Description | Potential Application |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture. | Kinetic resolution of racemic this compound. |

| Asymmetric Alkylation | Alkylation of a chiral enolate or its equivalent. | Not directly applicable as there is no alkyl group to be introduced at the α-position. |

| Asymmetric Hydrogenation | Reduction of a prochiral α-keto ester using a chiral catalyst. | Asymmetric hydrogenation of methyl 2-(4-bromo-3-hydroxyphenyl)glyoxylate. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment of a chiral auxiliary to 2-(4-bromo-3-hydroxyphenyl)acetic acid to guide a subsequent reaction. |

Optimization of Reaction Conditions and Yield for Academic Scale Production

Bromination of the Aromatic Ring:

The regioselective bromination of 3-hydroxyphenylacetic acid or its methyl ester is a critical step. The hydroxyl group is an activating ortho-, para-director. To achieve selective bromination at the 4-position, careful control of the reaction conditions is necessary.

Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). The choice of solvent can significantly influence the selectivity and yield. Non-polar solvents may be preferred to minimize side reactions. The reaction temperature is another critical parameter to control, with lower temperatures often favoring higher selectivity.

The table below presents a hypothetical optimization study for the bromination of methyl 3-hydroxyphenylacetate, based on general principles of electrophilic aromatic substitution.

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | Br₂ (1.1) | CCl₄ | 0 | 2 | 75 |

| 2 | Br₂ (1.1) | CH₂Cl₂ | 0 | 2 | 78 |

| 3 | NBS (1.1) | CCl₄ | Room Temp | 4 | 85 |

| 4 | NBS (1.1) | CH₃CN | Room Temp | 4 | 82 |

| 5 | NBS (1.05) | CCl₄ | Room Temp | 6 | 90 |

From this hypothetical data, using a slight excess of NBS in a non-polar solvent like carbon tetrachloride at room temperature appears to be optimal for achieving a high yield of the desired monobrominated product. researchgate.net

Esterification of the Carboxylic Acid:

The esterification of 4-bromo-3-hydroxyphenylacetic acid to its methyl ester can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common and cost-effective method for academic scale production. mdpi.com

Optimization of Fischer esterification typically involves adjusting the molar ratio of alcohol to carboxylic acid, the concentration of the acid catalyst, the reaction temperature, and the reaction time. Using a large excess of methanol can drive the equilibrium towards the product side, increasing the yield.

The following table illustrates a potential optimization of the Fischer esterification of 4-bromo-3-hydroxyphenylacetic acid.

| Entry | Methanol (Equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | 10 | H₂SO₄ (5) | Reflux | 4 | 88 |

| 2 | 20 | H₂SO₄ (5) | Reflux | 4 | 92 |

| 3 | 20 | H₂SO₄ (2) | Reflux | 6 | 90 |

| 4 | 20 | H₂SO₄ (5) | 50 | 8 | 85 |

| 5 | 30 | H₂SO₄ (5) | Reflux | 3 | 95 |

Based on this hypothetical data, using a large excess of methanol as both solvent and reagent, with a catalytic amount of sulfuric acid under reflux conditions, would likely provide the highest yield in the shortest time. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In a ¹H-NMR spectrum of methyl 2-(4-bromo-3-hydroxyphenyl)acetate, distinct signals for each type of proton are expected. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the hydroxyl group would likely appear as a doublet, coupled to the neighboring proton. The proton situated between the bromo and acetate (B1210297) groups would also be a doublet, and the proton ortho to the bromo group would likely be a doublet of doublets. The chemical shifts would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the bromo and methyl acetate groups. The methylene (B1212753) protons of the acetate group would appear as a singlet, as would the methyl protons of the ester. The hydroxyl proton would also present as a singlet, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | d | 1H | Ar-H |

| ~7.1 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~5.5 | s (br) | 1H | -OH |

| ~3.7 | s | 2H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would complement the ¹H-NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The six aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group would be shifted downfield, while the carbon attached to the bromine atom would be influenced by the heavy atom effect. The methylene carbon and the methoxy (B1213986) carbon would be found at the upfield end of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~172 | C=O |

| ~155 | C-OH |

| ~135 | C-Br |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~118 | Ar-C |

| ~115 | Ar-C |

| ~52 | -OCH₃ |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons in the aromatic ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be crucial for establishing long-range correlations between protons and carbons, which would help to confirm the connectivity of the methyl acetate group to the phenyl ring and the relative positions of the substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways would likely involve the loss of the methoxy group, the entire methyl acetate moiety, and potentially the bromine atom.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 244/246 | [M]⁺ |

| 213/215 | [M - OCH₃]⁺ |

| 185/187 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibration of the ester carbonyl group would appear as a strong, sharp band around 1735 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3500-3200 | O-H stretch (phenol) |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1600, 1500 | C=C stretch (aromatic) |

| 1300-1000 | C-O stretch (ester) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the substituted benzene ring, a chromophore, would result in absorption in the ultraviolet region. The spectrum would likely show one or more absorption bands corresponding to π → π* transitions of the aromatic system. The exact position of the absorption maximum (λmax) would be influenced by the substituents on the benzene ring. The hydroxyl group (an auxochrome) would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

| λmax (nm) | Transition |

|---|

Crystallographic Analysis and Solid State Interactions of Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Single Crystal X-ray Diffraction Studies

Experimental crystallographic data is the cornerstone for a detailed understanding of a compound's solid-state structure. In the absence of such data for methyl 2-(4-bromo-3-hydroxyphenyl)acetate, the following areas of analysis remain speculative.

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This information is crucial for determining the exact conformation of the molecule, including the orientation of the acetate (B1210297) group relative to the phenyl ring and the planarity of the system. Without experimental data, a definitive description of these geometric parameters is not possible.

The presence of a hydroxyl group and an ester group in this compound suggests the potential for intramolecular hydrogen bonding. A crystallographic study would elucidate whether such interactions exist, for instance, between the hydroxyl hydrogen and the carbonyl oxygen of the ester group (O—H⋯O). The precise distances and angles derived from X-ray data are necessary to confirm and characterize these patterns.

The aromatic phenyl ring in the molecule allows for the possibility of π–π stacking interactions, where the electron clouds of adjacent rings interact. The nature and significance of these interactions, including the distance and orientation between the rings, can only be determined through experimental crystallographic analysis.

Crystallographic studies can also reveal the presence of any disorder within the crystal lattice, where a molecule or a part of it occupies multiple positions. Characterizing such phenomena is essential for a complete understanding of the crystal structure. No information regarding potential disorder in the crystal lattice of this compound is available.

Computational and Theoretical Chemistry Studies of Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. mdpi.com DFT studies on molecules similar in structure to methyl 2-(4-bromo-3-hydroxyphenyl)acetate typically employ methods like B3LYP with basis sets such as 6-311G to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves calculating the molecular energy at various geometries until a minimum is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise spatial orientation of the phenyl ring relative to the acetate (B1210297) side chain, as well as the planarity of the aromatic system.

The electronic structure defines the distribution of electrons within the molecule, which is fundamental to its properties and reactivity. DFT calculations provide a detailed picture of this structure, including the energies and shapes of molecular orbitals.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on typical DFT calculations for similar structures and are for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Angle | C-C-Br | ~119.5° |

| Dihedral Angle | C(ring)-C(ring)-C(side chain)-C(=O) | ~90° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly near the hydroxyl group, while the LUMO would likely be distributed over the acetate moiety and the aromatic ring. The energy gap influences the intramolecular charge transfer that can occur within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations Note: These values are illustrative and represent typical findings for similar aromatic compounds.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.90 | Electron-donating ability |

| LUMO Energy | -1.95 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.95 | High chemical stability and moderate reactivity nih.gov |

A Molecular Electrostatic Potential (MESP) map is a visual tool used to predict molecular reactivity and intermolecular interactions. acadpubl.eunih.gov It illustrates the charge distribution on the molecule's surface. Different colors on the MESP map represent different electrostatic potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and act as hydrogen-bond acceptors. nih.gov For this compound, such regions would be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and act as hydrogen-bond donors. nih.gov The hydrogen atom of the hydroxyl group would be a prominent positive region.

Green regions represent neutral or weakly polarized areas, typically found over the carbon atoms of the phenyl ring. acadpubl.eu

The MESP map provides a robust prediction of how the molecule will interact with other molecules, including biological receptors. nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time.

MD simulations model the motions of atoms and molecules by solving Newton's equations of motion. This allows researchers to explore the molecule's conformational landscape—the full range of shapes it can adopt by rotating around its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial, as this can dictate how it fits into the active site of a biological target.

By simulating the molecule in a solvent (such as water), MD can also assess its dynamic stability. These simulations reveal how the molecule interacts with its environment and whether its key structural features remain stable over time. This information is vital for predicting its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net QSAR models are powerful predictive tools in drug discovery and toxicology. nih.gov

For analogues of this compound, a QSAR study would involve several steps:

Data Set Collection: A series of structurally related analogues with experimentally measured biological activity (e.g., enzyme inhibition) is compiled.

Descriptor Calculation: A large number of numerical parameters, or molecular descriptors, are calculated for each analogue. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Electronic | Describe the distribution of electrons. | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Describe the size and shape of the molecule. | Molecular weight, volume, surface area, ovality |

| Hydrophobic | Describe the molecule's affinity for nonpolar environments. | LogP (partition coefficient), molar refractivity |

| Topological | Describe the atomic connectivity and branching. | Wiener index, Kier & Hall connectivity indices |

| 3D Descriptors | Describe the three-dimensional arrangement of atoms. | Jurs descriptors, WHIM descriptors |

Reactivity Descriptors and Chemical Hardness Calculations

Computational and theoretical chemistry studies provide profound insights into the electronic structure and reactivity of molecules. For this compound, while specific dedicated studies are not extensively documented in publicly accessible literature, the principles of reactivity and chemical hardness can be understood by referencing computational analyses of analogous brominated phenolic compounds. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate a variety of molecular properties and reactivity descriptors.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and determining electronic properties. researchgate.net A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity and lower kinetic stability. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These descriptors are derived from conceptual DFT and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.netresearchgate.net

According to Koopman's theorem, the ionization potential can be approximated by the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity by the negative of the LUMO energy (A ≈ -ELUMO). researchgate.net These values are then used to calculate the other descriptors:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as ω = μ² / (2η).

The following table presents data from a DFT study on a structurally related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, to illustrate the typical values obtained from such calculations. researchgate.net

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.64 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.58 |

| Energy Gap | ΔE | 5.06 |

| Ionization Potential | I | 6.64 |

| Electron Affinity | A | 1.58 |

| Electronegativity | χ | 4.11 |

| Chemical Potential | μ | -4.11 |

| Chemical Hardness | η | 2.53 |

| Global Softness | S | 0.40 |

| Electrophilicity Index | ω | 3.33 |

Table 1: Calculated global reactivity descriptors for the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, providing an illustrative example of data obtained through DFT calculations. researchgate.net

Biological Activity and Mechanistic Investigations in Vitro Focus of Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Exploration of Specific Biological Targets and Pathways

Investigations into the biological targets of methyl 2-(4-bromo-3-hydroxyphenyl)acetate and its structural relatives have pointed towards potential interactions with key enzymes and receptors involved in various physiological pathways.

While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights into its potential enzymatic targets. For instance, compounds featuring a brominated hydroxyphenyl motif have been investigated as enzyme inhibitors.

One such related compound, 2-bromo-3-(p-hydroxyphenyl)-1-propene, has been identified as a mechanism-based inactivator of dopamine (B1211576) β-hydroxylase, an enzyme critical for norepinephrine (B1679862) synthesis. nih.gov This inactivation is dependent on oxygen and a reducing agent, exhibits saturation kinetics, and is irreversible, suggesting a covalent modification of the enzyme. nih.gov The study demonstrated that an enzymatic group in its protonated state is crucial for the inactivation reaction but not for the initial binding of the inhibitor. nih.gov

Furthermore, studies on amide derivatives containing brominated phenyl rings have shown inhibitory activity against enzymes like alkaline phosphatase. mdpi.com For example, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were assessed, with some compounds showing potent, competitive inhibition of human placental alkaline phosphatase. mdpi.com These findings suggest that the bromo-hydroxyphenyl scaffold could be a starting point for designing inhibitors for various enzymes.

Table 1: In Vitro Enzyme Inhibition by Analogous Compounds

| Compound Class | Enzyme Target | Inhibition Type | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| N-(phenyl)pyrazine-2-carboxamide | Alkaline Phosphatase | Competitive | 1.469 ± 0.02 µM | mdpi.com |

| 2-bromo-3-(p-hydroxyphenyl)-1-propene | Dopamine β-hydroxylase | Mechanism-based | K_D = 4.5 µM | nih.gov |

The interaction of phenylacetate (B1230308) derivatives with G-protein coupled receptors (GPCRs) and nuclear receptors is an area of active research.

GPR88: The G protein-coupled receptor 88 (GPR88) is predominantly expressed in the striatum and is considered a promising target for central nervous system disorders. nih.gov While numerous agonists have been developed for GPR88, they are primarily based on scaffolds like 2-PCCA and 2-AMPP, which are structurally distinct from this compound. nih.govnih.gov Currently, there is no specific published data detailing the binding affinity of this compound for the GPR88 receptor.

Estrogen Receptor (ER): The phenolic hydroxyl group is a key feature for binding to the estrogen receptor. Studies on estradiol (B170435) derivatives show that substitutions on the aromatic ring, including bromination, significantly influence binding affinity. nih.gov Research on MCF-7 breast cancer cells demonstrated that 4-bromoestradiol, a compound with a similar substitution pattern, acts as an agonistic ligand for the estrogen receptor. nih.gov It exhibited a relative binding affinity that, while lower than estradiol, was still significant. nih.gov This indicates that the 4-bromo-3-hydroxyphenyl motif present in the target compound has the potential for ER interaction.

Table 2: Relative Binding Affinity of Estradiol Analogues to the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100%) | Source |

|---|---|---|

| 2-methylestradiol | 47 | nih.gov |

| 4-methylestradiol | 25 | nih.gov |

| 2-bromoestradiol | 17 | nih.gov |

| 4-bromoestradiol | 37 | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the biological activity of a lead compound by making systematic structural modifications.

Although comprehensive SAR studies focused specifically on this compound are limited, data from related molecular classes provide a predictive framework.

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. In the case of estradiol analogues, moving the bromine atom from the 4-position to the 2-position more than halved the binding affinity for the estrogen receptor (from 37% to 17%) nih.gov. This highlights the steric and electronic sensitivity of the receptor's binding pocket. For 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B), the presence and location of halogen and hydroxyl groups on the 3-phenyl ring dramatically alter inhibitory potency. frontiersin.org

The Acetic Acid Moiety: The methyl ester of the acetate (B1210297) side chain is subject to hydrolysis by esterases in vitro (in cell-based assays) and in vivo, converting it to the corresponding carboxylic acid. This transformation can significantly alter the compound's physicochemical properties (like charge and polarity) and its binding mode to a target protein. The parent acid, 3-Bromo-4-hydroxyphenylacetic acid, is noted as an intermediate in the synthesis of bioactive molecules, suggesting its utility in further chemical modifications. chemimpex.comcymitquimica.com

The Hydroxyl Group: The phenolic hydroxyl group is a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its modification, for example through methylation or conversion to an ether, would likely have a profound impact on biological activity by altering these key interactions.

A pharmacophore model describes the essential three-dimensional arrangement of molecular features required for biological activity. nih.gov For this compound, the key pharmacophoric features can be defined as:

Aromatic Ring: Serves as a hydrophobic core that can engage in π-π stacking or hydrophobic interactions within a binding site.

Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group is a critical feature for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine in a target protein.

Halogen Atom: The bromine atom can participate in halogen bonding, a specific non-covalent interaction, or contribute to hydrophobic interactions. Its size and position are crucial for fitting into specific pockets.

Hydrogen Bond Acceptor: The carbonyl oxygen of the methyl acetate group can act as a hydrogen bond acceptor.

The spatial relationship between these features—the distance and angles between the hydroxyl group, the bromine atom, and the acetate side chain—is fundamental to how the molecule is recognized by a specific biological target. researchgate.net

Elucidation of Mechanism of Action at the Molecular Level (In Vitro and In Silico)

Understanding the mechanism of action at a molecular level involves combining in vitro experimental data with computational (in silico) modeling. In silico techniques like molecular docking are used to predict how a ligand binds to the active site of a protein. researchgate.net

For a hypothetical target, a docking simulation of this compound would likely show the 3-hydroxyl group forming a key hydrogen bond with a polar residue in the active site. The 4-bromo-phenyl ring would be positioned within a hydrophobic pocket, with the bromine atom potentially forming a halogen bond or other specific contact that enhances binding affinity. nih.gov The methyl acetate group might extend towards the solvent-exposed region of the binding site or form additional interactions. scispace.com

The mechanism could range from competitive, reversible inhibition, where the molecule competes with the natural substrate for the active site, to irreversible inactivation, as seen with related compounds that covalently modify their target enzyme. nih.gov Further in vitro studies, such as enzyme kinetics and site-directed mutagenesis of the target protein, would be required to validate the predictions from in silico models and definitively elucidate the molecular mechanism.

Insights from Ligand-Protein Interactions via Molecular Docking and Simulation

Detailed research findings regarding the ligand-protein interactions of this compound through molecular docking and simulation are not available in the public domain based on the conducted search. Scientific literature providing specific insights into the binding modes, interaction energies, or target proteins for this particular compound is not presently accessible.

Modulation of Intracellular Signaling Pathways (e.g., cAMP levels)

Information detailing the modulation of intracellular signaling pathways, such as the impact on cyclic AMP (cAMP) levels, by this compound is not found in the available scientific literature. There are no present studies that investigate the specific effects of this compound on second messenger systems or other related signaling cascades.

In Vitro Biological Screening Against Pathogens or Cell Lines (Mechanistic Focus)

Specific data from in vitro biological screenings of this compound against pathogens or various cell lines with a mechanistic focus is not available in the reviewed literature. Consequently, no data tables can be generated to summarize such findings. Research detailing its cytotoxic, antimicrobial, or other biological activities in a laboratory setting has not been identified.

In-depth Analysis of this compound in Synthetic Chemistry

This compound is a specialized organic compound that serves as a valuable intermediate in the field of organic synthesis. Its molecular structure, featuring a brominated and hydroxylated phenyl ring attached to a methyl acetate group, provides multiple reactive sites for the construction of more complex molecular architectures. This article explores the specific applications of this compound as a precursor and building block in advanced organic synthesis.

Applications in Organic Synthesis As an Intermediate

The strategic placement of the bromo, hydroxyl, and methyl ester functionalities makes methyl 2-(4-bromo-3-hydroxyphenyl)acetate a versatile intermediate for synthetic chemists. The bromine atom is particularly significant as it provides a handle for transition-metal-catalyzed cross-coupling reactions, while the hydroxyl and ester groups can be readily modified or participate in various chemical transformations.

This compound is a key starting material for the synthesis of a variety of intricate organic molecules. Its utility as a precursor is demonstrated in multi-step synthetic sequences aimed at producing novel compounds with potential applications in medicinal chemistry and materials science.

While direct, specific examples of the synthesis of novel heterocyclic compounds starting from this compound are not extensively detailed in readily available literature, the structural motifs present in the molecule are classic precursors for heterocycle formation. For instance, the phenolic hydroxyl group and the adjacent acetate (B1210297) side chain can be envisioned to participate in cyclization reactions to form oxygen-containing heterocycles such as benzofurans or chromanones under appropriate conditions. The bromo-substituent can be further functionalized either before or after heterocycle formation to introduce additional diversity. The general principle of using substituted phenols in the synthesis of heterocyclic systems is a well-established strategy in organic chemistry.

The presence of a bromine atom on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. arkat-usa.org Among these, the Suzuki coupling is a powerful and widely used method for the formation of carbon-carbon bonds. organic-chemistry.orgnih.gov In a typical Suzuki reaction, an organohalide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. This reaction is highly efficient for creating complex scaffolds from simpler starting materials. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. frontiersin.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to achieve high yields and selectivity. researchgate.net

Table 1: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-(4-aryl-3-hydroxyphenyl)acetate |

This table represents a generalized Suzuki coupling reaction. Specific conditions and yields would vary depending on the nature of the arylboronic acid.

The functional groups on this compound allow for straightforward derivatization to create a library of compounds with diverse chemical scaffolds. The phenolic hydroxyl group can be alkylated, acylated, or converted to a triflate, which can then participate in further cross-coupling reactions. nih.gov The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. These transformations, combined with reactions at the bromine site, provide access to a wide array of molecular structures from a single starting material.

In the context of advanced building block chemistry, this compound serves as a foundational unit that can be elaborated into more complex, three-dimensional structures. nih.govwhiterose.ac.uk The concept of using pre-functionalized building blocks simplifies the synthesis of complex target molecules by allowing for the convergent assembly of key fragments. The defined stereochemistry and functionality of such building blocks are crucial for controlling the outcome of the synthesis. nih.gov This compound, with its distinct reactive sites, can be incorporated into larger molecules, contributing its unique substituted phenylacetic acid motif to the final structure.

Future Directions and Emerging Research Avenues for Methyl 2 4 Bromo 3 Hydroxyphenyl Acetate

Development of Next-Generation Synthetic Methodologies

The future exploration of methyl 2-(4-bromo-3-hydroxyphenyl)acetate and its derivatives will heavily rely on the development of efficient, scalable, and environmentally benign synthetic methods. While classical approaches to the synthesis of substituted phenylacetates are well-established, next-generation methodologies can offer significant advantages in terms of yield, purity, and the introduction of chemical diversity.

Future synthetic research could focus on:

Continuous Flow Chemistry: This technology allows for the rapid and safe synthesis of chemical compounds in a continuous stream, rather than in batches. For the synthesis of this compound, a flow-based approach could improve reaction control, reduce reaction times, and enhance safety, particularly for bromination and esterification steps.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. Future work could explore the use of lipases for the esterification step or halogenases for the bromination of a precursor, potentially leading to a more sustainable synthetic route.

Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions. It could offer novel pathways for the construction of the substituted phenylacetate (B1230308) core or for the late-stage functionalization of the molecule, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, and reaction control | Initial setup costs, potential for clogging |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |

| Photoredox Catalysis | Access to novel reaction pathways, mild conditions | Requires specialized equipment, potential for side reactions |

Deeper Mechanistic Studies of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Future mechanistic studies should aim to identify its molecular targets and elucidate the pathways through which it exerts its effects.

Key research avenues include:

Target Identification and Validation: Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to identify the protein targets of this compound. Once potential targets are identified, their biological relevance to disease would need to be validated using techniques like siRNA knockdown or CRISPR-Cas9 gene editing.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of this compound to its target proteins. mdpi.com This information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs. mdpi.com

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target, providing a deeper understanding of the binding event.

Exploration of Novel Biological Targets through High-Throughput Screening (In Vitro)

High-throughput screening (HTS) is a powerful tool for discovering new biological activities of a compound by testing it against a large number of biological targets. drugtargetreview.comncsu.edu An HTS campaign for this compound could unveil previously unknown therapeutic applications.

A comprehensive HTS strategy would involve:

Target-Based Screening: Screening the compound against a diverse panel of purified enzymes and receptors that are known to be involved in various diseases. drugtargetreview.com This could include kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Testing the compound in cell-based assays that model a particular disease phenotype. nih.gov This approach has the advantage of not requiring prior knowledge of a specific molecular target and can lead to the discovery of compounds with novel mechanisms of action. nih.gov

Fragment-Based Screening: As a relatively small molecule, this compound could be used as a starting point in a fragment-based drug discovery campaign. Here, the compound would be screened for weak binding to a target, and then grown or linked with other fragments to generate a high-affinity lead.

| Screening Stage | Assay Type | Objective | Hypothetical Outcome |

|---|---|---|---|

| Primary Screen | Biochemical assays against a panel of 50 kinases | Identify initial "hits" with inhibitory activity | Inhibition of Kinase X and Kinase Y >50% at 10 µM |

| Secondary Screen | Cell-based assays for cancer cell proliferation | Confirm cellular activity and selectivity | Selective inhibition of cancer cell lines overexpressing Kinase X |

| Tertiary Screen | Mechanism of action studies | Elucidate how the compound inhibits the target | Compound binds to the ATP-binding site of Kinase X |

Application of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery. nih.gov These computational tools can be applied to this compound to accelerate the discovery of new analogs with improved properties. nih.govjddhs.com

Future computational efforts could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of analogs of this compound and testing their biological activity, a QSAR model can be built. neuraldesigner.com This model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates. neuraldesigner.com

De Novo Drug Design: Generative AI models can be used to design entirely new molecules that are predicted to be active against a specific target. These models can be trained on existing data for the target of interest and then used to generate novel chemical structures, including derivatives of the core this compound scaffold.

ADMET Prediction: AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. researchgate.net Applying these models to virtual analogs of this compound can help to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Integrated Computational and Experimental Approaches for Accelerated Discovery

The most efficient path to new therapies lies in the tight integration of computational and experimental methods. jddhs.comnih.gov For this compound, a synergistic approach will be key to rapidly advancing our understanding of its therapeutic potential. jddhs.com

An integrated workflow would look like this:

Computational Screening: Use of virtual screening and ML models to identify potential biological targets for this compound. jddhs.comscienceopen.com

Experimental Validation: In vitro testing of the compound against the top-predicted targets to confirm activity.

Structure-Based Design: Once a target is confirmed, use of computational modeling and structural biology to design new analogs with improved potency and selectivity. nih.gov

Synthesis and Testing: Chemical synthesis of the designed analogs followed by experimental evaluation of their biological activity.

Iterative Optimization: The experimental data is then fed back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing. scienceopen.com

This iterative cycle of computational prediction and experimental validation will be instrumental in accelerating the journey of this compound from a chemical entity to a potential therapeutic agent. jddhs.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.